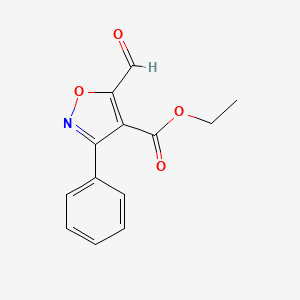![molecular formula C11H9IO3S B13028759 Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are known for their diverse applications in pharmaceuticals and materials science . This compound features a thiophene ring fused with a benzene ring, and it is substituted with an ethyl ester, a hydroxyl group, and an iodine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophenes, including ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates . This method allows for the formation of diverse multisubstituted benzothiophene derivatives with good functional group tolerance and versatile C2 functionalizations .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the iodine atom could result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the specific biological context and the structure of the compound’s derivatives .
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
Sertaconazole: An antifungal agent.
Raloxifene: A selective estrogen receptor modulator.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Propiedades
Fórmula molecular |
C11H9IO3S |
|---|---|
Peso molecular |
348.16 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-5-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3 |
Clave InChI |
UXLWRRVRBGJGHW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)



![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)









